Ortho-Methyl Substitution Increases Molecular Weight by 3.5% and Modulates Hydrophobic Surface Area Relative to Unsubstituted Fmoc-Hph-OH
Fmoc-Hph(2-Me)-OH (C26H25NO4, MW = 415.5 g/mol) exhibits a 3.5% greater molecular weight than the unsubstituted comparator Fmoc-Hph-OH (C25H23NO4, MW = 401.5 g/mol), corresponding to a net addition of one methyl group . This mass increment is analytically distinguishable by LC–MS during peptide characterization. Additionally, the ortho-methyl group increases the calculated octanol–water partition coefficient (cLogP) by approximately 0.5–0.6 log units relative to the unsubstituted analog, reflecting enhanced lipophilicity attributable to increased hydrocarbon surface area and reduced aqueous solubility . The hydrophobic surface area accessible for intermolecular interactions is expanded by approximately 8–12 Ų based on the solvent-accessible surface area contribution of the methyl substituent .
| Evidence Dimension | Molecular weight and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 415.5 g/mol; cLogP ≈ 3.8 (estimated) |
| Comparator Or Baseline | Fmoc-Hph-OH: MW = 401.5 g/mol; cLogP ≈ 3.2–3.3 (estimated) |
| Quantified Difference | ΔMW = +14.0 g/mol (+3.5%); ΔcLogP ≈ +0.5 to +0.6 log units |
| Conditions | Calculated based on molecular formula and structure; solvent-accessible surface area estimation from molecular modeling |
Why This Matters
The distinct molecular weight enables unambiguous LC–MS differentiation of Fmoc-Hph(2-Me)-OH-containing peptides from unsubstituted homologs during quality control and characterization workflows.
